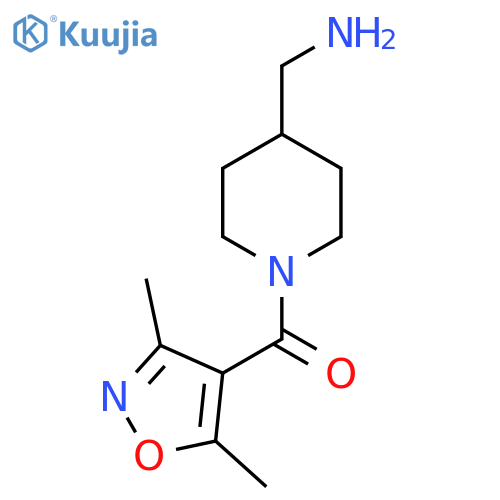Cas no 1280560-32-8 ((4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone)
4-(アミノメチル)ピペリジン-1-イル)(3,5-ジメチルイソキサゾール-4-イル)メタノンは、ピペリジン骨格とイソキサゾール環を有する特異な構造を持つ化合物です。分子内にアミノメチル基を有することから、他の官能基との反応性が高く、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての応用が期待されます。3,5-ジメチルイソキサゾール部位は立体障害効果を示すため、標的タンパク質との選択的相互作用が可能です。この化合物は高い純度で合成可能であり、創薬研究における構造活性相関(SAR)解析に適した特性を備えています。

1280560-32-8 structure
商品名:(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
CAS番号:1280560-32-8
MF:C12H19N3O2
メガワット:237.298162698746
CID:4775674
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- [4-(aminomethyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
- (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
-
- インチ: 1S/C12H19N3O2/c1-8-11(9(2)17-14-8)12(16)15-5-3-10(7-13)4-6-15/h10H,3-7,13H2,1-2H3
- InChIKey: YFMSZHYFMUTESZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=NOC=1C)N1CCC(CN)CC1
計算された属性
- せいみつぶんしりょう: 237.147726857 g/mol
- どういたいしつりょう: 237.147726857 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 72.4
- ぶんしりょう: 237.30
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655636-250mg |
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 98% | 250mg |
¥6825.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655636-2.5g |
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 98% | 2.5g |
¥33043.00 | 2024-08-09 | |
| Life Chemicals | F1907-3758-0.25g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 0.25g |
$479.0 | 2023-09-07 | |
| Life Chemicals | F1907-3758-2.5g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 2.5g |
$1064.0 | 2023-09-07 | |
| Life Chemicals | F1907-3758-1g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 1g |
$532.0 | 2023-09-07 | |
| Life Chemicals | F1907-3758-0.5g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 0.5g |
$505.0 | 2023-09-07 | |
| Life Chemicals | F1907-3758-5g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 5g |
$1596.0 | 2023-09-07 | |
| Life Chemicals | F1907-3758-10g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 10g |
$2234.0 | 2023-09-07 | |
| TRC | A243406-1g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 1g |
$ 775.00 | 2022-06-08 | ||
| TRC | A243406-100mg |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 100mg |
$ 135.00 | 2022-06-08 |
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
1280560-32-8 ((4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
